Enantioselective CNS Activity: (R)-Enantiomer is 14–27 Fold More Potent Than (S)-Enantiomer in Structurally Related 4‑Methyl‑β‑amino Acids
In a direct enantiomer resolution and pharmacological study of the structurally related compound 3-(p‑tolyl)-4-aminobutanoic acid, the (R)-(+) enantiomer exhibited 14‑ to 27‑fold higher CNS depressant activity than the (S)-(–) enantiomer, and was 1.2‑ to 2.1‑fold more effective than the racemate [1]. This class‑level inference strongly indicates that for (3R)-3-amino-4-(4-methylphenyl)butanoic acid, the (R) enantiomer is expected to be the eutomer, while the (S) enantiomer or racemic mixture would yield significantly reduced biological activity.
| Evidence Dimension | CNS depressant activity (quantified as effective dose ratio) |
|---|---|
| Target Compound Data | Not directly measured; inferred from (R)-(+)-3-(p-tolyl)-4-aminobutanoic acid |
| Comparator Or Baseline | (S)-(–)-3-(p-tolyl)-4-aminobutanoic acid and racemic 3-(p-tolyl)-4-aminobutanoic acid |
| Quantified Difference | (R) vs. (S): 14–27‑fold potency advantage; (R) vs. racemate: 1.2–2.1‑fold advantage |
| Conditions | In vivo CNS depressant screening in mice; compounds administered intraperitoneally |
Why This Matters
Procurement of the racemate or the incorrect enantiomer risks a 14‑ to 27‑fold loss in target activity, rendering the material unsuitable for chiral‑sensitive pharmacological or structural studies.
- [1] Witczuk, B., Khaunina, R. A., & Kupryszewski, G. (1978). 3-(p-Tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 30(1), 95–103. PMID: 643744. View Source
